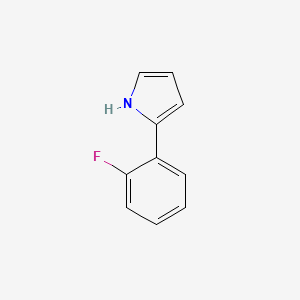

2-(2-fluorophenyl)-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

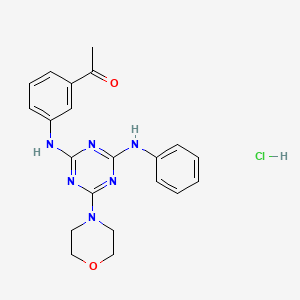

2-(2-fluorophenyl)-1H-pyrrole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative that has a fluorine atom attached to the phenyl ring. The unique chemical structure of 2-(2-fluorophenyl)-1H-pyrrole has made it an attractive candidate for research in the fields of medicinal chemistry, materials science, and organic synthesis.

Aplicaciones Científicas De Investigación

Electrochromic Properties

2-(2-fluorophenyl)-1H-pyrrole derivatives have shown potential in electrochromic applications. A study by Arslan et al. (2007) explored the electrochromic properties of a soluble conducting polymer derived from a similar compound, 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP). They observed a π to π* transition with a band gap energy of 1.94 eV and constructed an electrochromic device (ECD) that demonstrated color switching capabilities (Arslan et al., 2007).

Synthesis and Reactivity

Faigl et al. (1998) researched the lithiation of 1-(fluorophenyl)pyrroles, a process essential in organic synthesis. They found that lithiation occurred exclusively ortho to the fluorine substituent, demonstrating the special directing effect of the fluorine atom (Faigl et al., 1998).

Molecular Characterization and Non-linear Optics

Murthy et al. (2017) synthesized and characterized a compound related to 2-(2-fluorophenyl)-1H-pyrrole, focusing on its reactivity and potential application in non-linear optics. They employed techniques like X-ray diffraction, NMR, and ESI-MS, along with DFT calculations, to analyze the stability and reactivity of the molecule (Murthy et al., 2017).

Anti-HIV-1 Activity

In the field of medicinal chemistry, Liu et al. (2016) modified pyrrole derivatives, including those related to 2-(2-fluorophenyl)-1H-pyrrole, to create novel compounds with promising anti-HIV-1 activities. They identified compounds with potent activities and excellent therapeutic indexes, suggesting potential as lead compounds for anti-HIV-1 agents (Liu et al., 2016).

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKKLKZBDLEYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663834.png)

![N-(4-isopropoxybenzyl)-4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B2663837.png)

![1-Ethyl-4-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2663839.png)

![5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2663840.png)

![5-methyl-2-phenethyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2663844.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2663847.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide](/img/structure/B2663849.png)

![N-Methyl-1-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2663852.png)